molecular formula C24H26FNO3 B11394936 N-(4-tert-butylbenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide

N-(4-tert-butylbenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11394936
M. Wt: 395.5 g/mol
InChI Key: KSPFVVTUARZWEI-UHFFFAOYSA-N
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Description

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H26FNO3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C24H26FNO3/c1-24(2,3)19-8-6-18(7-9-19)15-26(16-22-5-4-14-28-22)23(27)17-29-21-12-10-20(25)11-13-21/h4-14H,15-17H2,1-3H3

InChI Key

KSPFVVTUARZWEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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